

In-Depth Technical Guide: Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate**, a key building block in the development of targeted protein degraders. The document details its molecular structure, chemical properties, and its emerging role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While a specific, publicly available, detailed synthesis protocol and complete experimental spectra for this exact molecule are not readily found in the cited literature, this guide infers a likely synthetic pathway based on established indazole chemistry and presents its known physicochemical properties. The guide also explores the broader context of indazole scaffolds in drug discovery and their application in PROTAC technology, providing a foundation for researchers working in this innovative area of medicinal chemistry.

Molecular Structure and Chemical Properties

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is a substituted indazole derivative with the molecular formula $C_{11}H_9BrN_2O_3$.^[1] Its structure features a bromo-substituted indazole core, acetylated at the N1 position of the pyrazole ring, and a methyl carboxylate group at the C4 position of the benzene ring.

A visual representation of the molecular structure is provided below:

Caption: Molecular Structure of the target compound.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	$C_{11}H_9BrN_2O_3$	[1]
Molecular Weight	297.108 g/mol	[1]
CAS Number	1346597-55-4	[1]
Purity	Typically $\geq 97\%$	[1]
Storage	Room temperature	[1]

Experimental Data (Predicted and from Related Compounds)

While specific experimental spectra for **Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate** are not readily available in the public domain, data for the related precursor, Methyl 6-bromo-1H-indazole-4-carboxylate, and general knowledge of indazole derivatives allow for the prediction of characteristic spectral features. Commercial suppliers list the availability of 1H NMR, ^{13}C NMR, IR, and MS data for the title compound, though the data itself is not provided.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Peaks/Signals
¹ H NMR	Signals corresponding to the acetyl methyl protons (singlet, ~2.7 ppm), the ester methyl protons (singlet, ~4.0 ppm), and distinct aromatic protons on the indazole ring.
¹³ C NMR	Carbonyl signals for the acetyl and ester groups (~160-170 ppm), and distinct signals for the aromatic and heterocyclic carbons.
IR Spectroscopy	Characteristic carbonyl stretching frequencies for the acetyl and ester groups (~1700-1750 cm ⁻¹), and C-Br stretching vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (297.108 g/mol) with a characteristic isotopic pattern for bromine.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for **Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate** is not explicitly available. However, a plausible synthetic route can be inferred from the synthesis of related indazole derivatives. The likely precursor is Methyl 6-bromo-1H-indazole-4-carboxylate, which can be synthesized and subsequently acetylated.

3.1. Inferred Synthesis of the Precursor: Methyl 6-bromo-1H-indazole-4-carboxylate

The synthesis of the unacetylated precursor likely involves the diazotization of an appropriately substituted aniline followed by cyclization, a common method for forming the indazole ring system.

3.2. Acetylation of Methyl 6-bromo-1H-indazole-4-carboxylate (Proposed Protocol)

This proposed protocol is based on standard acetylation procedures for N-heterocycles.

Materials:

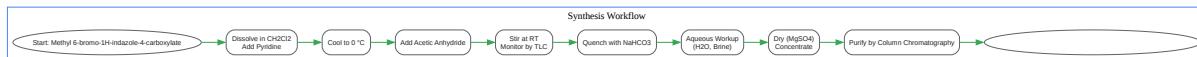
- Methyl 6-bromo-1H-indazole-4-carboxylate

- Acetic anhydride
- Pyridine (or another suitable base)
- Dichloromethane (or another suitable solvent)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for elution

Procedure:

- Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate in anhydrous dichloromethane.
- Add pyridine to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add acetic anhydride dropwise to the cooled solution.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, **Methyl 1-acetyl-6-bromo-1H-**

indazole-4-carboxylate.



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Caption: Proposed workflow for the synthesis.

Role in Drug Development: A Building Block for PROTACs

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is classified as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.

4.1. The PROTAC Concept

A PROTAC molecule consists of three key components:

- A ligand that binds to the target protein of interest (POI).
- A ligand that recruits an E3 ubiquitin ligase.
- A linker that connects the two ligands.

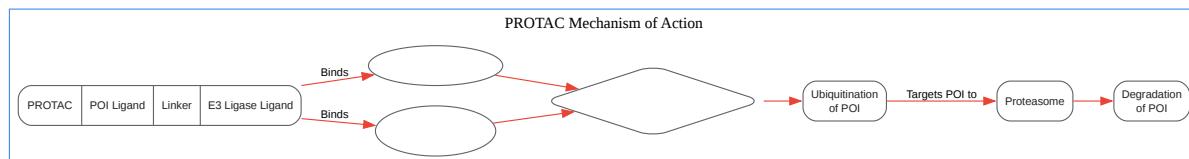
The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

4.2. The Role of the Indazole Scaffold

The indazole scaffold is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[\[2\]](#)[\[3\]](#) In the context of PROTACs, the indazole moiety, as present in **Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate**, can serve several purposes:

- As part of the E3 ligase ligand: Certain indazole derivatives have been explored as ligands for E3 ligases.
- As part of the POI ligand: The indazole core can be a key pharmacophore for binding to various protein targets.
- As a scaffold for linker attachment: The functional groups on the indazole ring provide convenient points for attaching the linker, which is crucial for optimizing the PROTAC's efficacy.

While specific PROTACs incorporating **Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate** are not detailed in the available literature, its structure suggests it is a versatile starting material for creating a library of PROTACs for screening against various targets. The bromo- and ester functionalities offer handles for further chemical modifications and linker attachment.



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Caption: General mechanism of action for PROTACs.

Conclusion

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is a valuable chemical entity for researchers in drug discovery, particularly those focused on targeted protein degradation. While detailed experimental protocols and characterization data are not yet widely published, its chemical structure and classification as a protein degrader building block point to its significant potential in the synthesis of novel PROTACs. The versatility of the indazole scaffold, combined with the reactive handles on this specific molecule, makes it an attractive starting point for the development of new therapeutics aimed at degrading disease-causing proteins. Further research and publication of its specific applications will undoubtedly solidify its role in the expanding field of targeted protein degradation.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582597#methyl-1-acetyl-6-bromo-1h-indazole-4-carboxylate-molecular-structure]

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